

Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine: An Application Note and Protocol

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Compound of Interest

Compound Name: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine**, a key intermediate in the pharmaceutical industry. The information is compiled for utility in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

1-Acetyl-4-(4-hydroxyphenyl)piperazine, also known as AHPP, is a piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent ketoconazole.^{[1][2]} The compound's structure, featuring an acetyl group and a hydroxyphenyl moiety, makes it a versatile intermediate for creating novel therapeutic agents.^[3] Beyond its role in antifungal drug synthesis, derivatives of this compound are explored for their potential antibacterial and antioxidant properties.^{[1][3]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[3]
Molecular Weight	220.27 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[3][5]
Melting Point	180-185 °C	
Purity	≥ 98%	
Solubility	Soluble in methanol	[6]
CAS Number	67914-60-7	[1][3]

Synthesis Protocol

The synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** is typically achieved through the acetylation of 4-(1-piperaziny)phenol. The following protocol is a compilation of established methods.

Materials and Reagents

Reagent	Formula	Molecular Weight (g/mol)
4-(1-Piperazinyl)phenol dihydrobromide	C ₁₀ H ₁₆ Br ₂ N ₂ O	340.06
Acetic Anhydride	C ₄ H ₆ O ₃	102.09
Potassium Carbonate	K ₂ CO ₃	138.21
1,4-Dioxane	C ₄ H ₈ O ₂	88.11
Ethanol	C ₂ H ₅ OH	46.07
Hydrochloric Acid (diluted)	HCl	36.46
Sodium Bicarbonate	NaHCO ₃	84.01
Ammonium Hydroxide	NH ₄ OH	35.04
Trichloromethane	CHCl ₃	119.38

Experimental Procedure

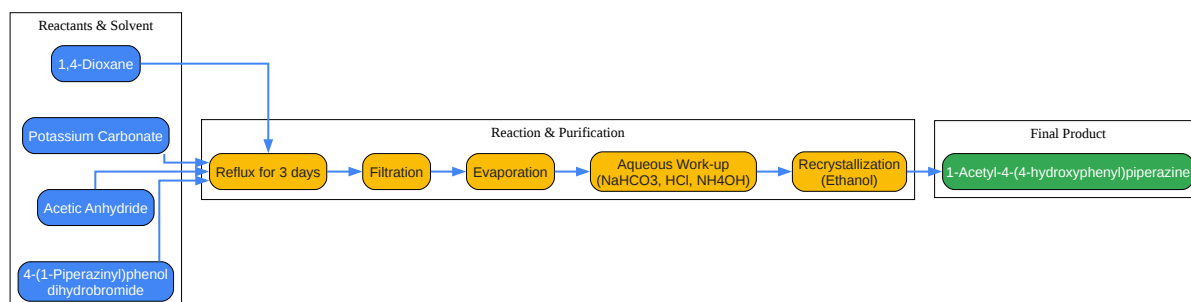
A common and effective method for the synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride in the presence of a base.[\[4\]](#)[\[7\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.[\[4\]](#)[\[7\]](#)
- **Addition of Acetylating Agent:** To the stirred mixture, add 11.2 parts of acetic acid anhydride.[\[4\]](#)[\[7\]](#)
- **Reaction:** Heat the mixture to reflux and maintain stirring for 3 days.[\[4\]](#)[\[7\]](#)
- **Work-up:**
 - After the reaction is complete, cool the mixture and filter to remove inorganic salts.[\[4\]](#)[\[7\]](#)
 - Evaporate the filtrate to dryness to obtain a solid residue.[\[4\]](#)[\[7\]](#)

- Stir the residue in water and add sodium hydrogen carbonate. Continue stirring for 30 minutes.[\[4\]](#)[\[7\]](#)
- Filter the precipitated product and dissolve it in a diluted hydrochloric acid solution.[\[4\]](#)[\[7\]](#)
- Extract the aqueous solution with trichloromethane to remove impurities.[\[4\]](#)[\[7\]](#)
- Separate the acidic aqueous phase and neutralize it with ammonium hydroxide to precipitate the product.[\[4\]](#)[\[7\]](#)
- Purification:
 - Filter the precipitated product.[\[4\]](#)[\[7\]](#)
 - Recrystallize the crude product from ethanol to yield pure **1-acetyl-4-(4-hydroxyphenyl)piperazine**.[\[4\]](#)[\[7\]](#) The expected yield is approximately 5.7 parts with a melting point of 181.3°C.[\[4\]](#)[\[7\]](#)

An alternative approach described in patent literature suggests using an alcohol-water solution as the solvent, which is reported to increase the product yield to over 80% and improve purity by reducing byproduct formation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Synthesis Workflow



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Caption: Synthetic workflow for **1-Acetyl-4-(4-hydroxyphenyl)piperazine**.

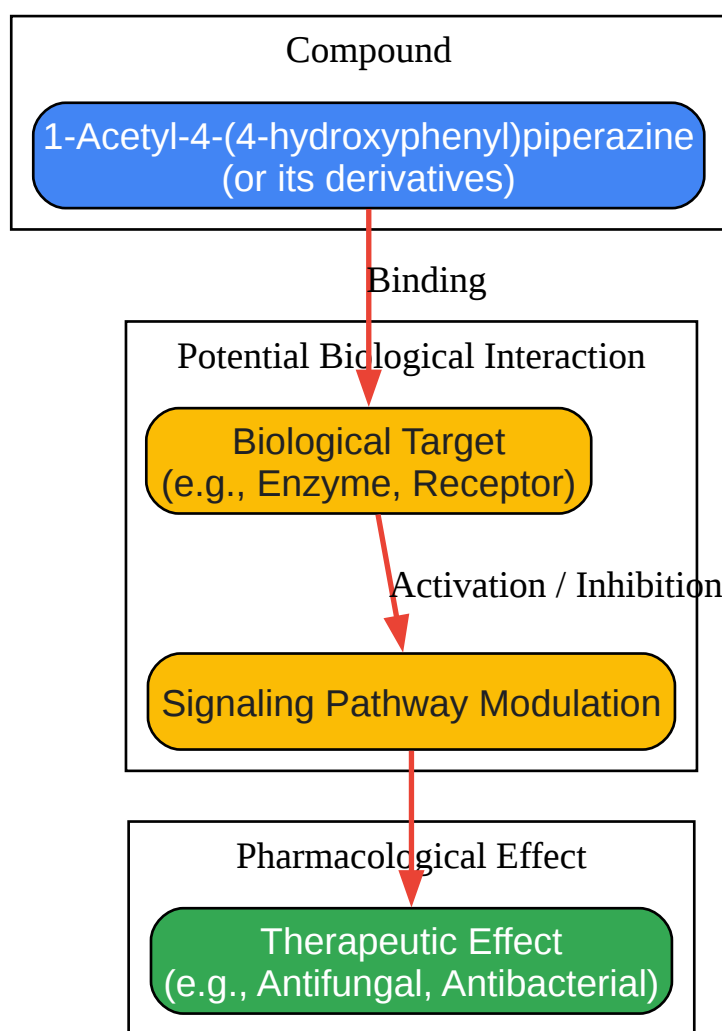
Applications in Drug Development

1-Acetyl-4-(4-hydroxyphenyl)piperazine is a cornerstone intermediate in the synthesis of several important pharmaceutical compounds.

- **Antifungal Agents:** Its most prominent application is in the production of ketoconazole, a broad-spectrum antifungal drug.^{[1][2]}
- **Pharmaceutical Intermediates:** The versatile chemical nature of the hydroxyphenyl group and the piperazine ring allows for various modifications, making it a valuable scaffold in the discovery and development of new drugs.^[1]
- **Research Compound:** It is utilized in research to create innovative compounds and as an intermediate in the synthesis of active pharmaceutical ingredients.^[5]

Potential Signaling Pathway Interaction

While the primary use of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** is as a synthetic intermediate, its structural motifs are found in many biologically active molecules. The piperazine and hydroxyphenyl groups are known to interact with various biological targets. For instance, piperazine derivatives are common in drugs targeting central nervous system receptors. The phenolic hydroxyl group can participate in hydrogen bonding with biological macromolecules.



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Caption: Logical relationship of compound interaction with biological pathways.

Conclusion

The synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** is a well-established process crucial for the pharmaceutical industry. The protocol outlined in this document, based on published methods, provides a reliable pathway to obtain this valuable intermediate. Its role in the synthesis of ketoconazole and other potential therapeutic agents underscores its importance in drug development. Further research into the biological activities of its derivatives may unveil new therapeutic applications.

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